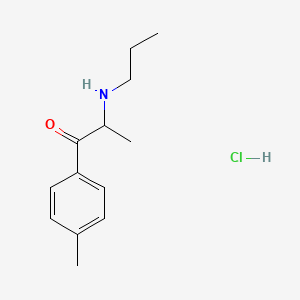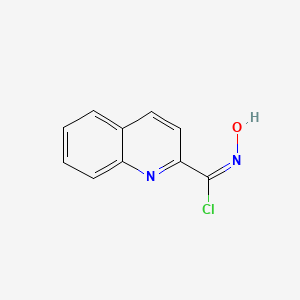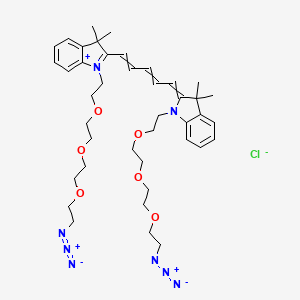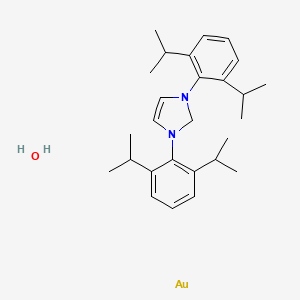![molecular formula C12H14ClN5O2 B14097696 8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common method includes the reaction of 1,7-dimethylxanthine with 3-chloropropylamine under specific conditions to introduce the 3-chloropropyl group at the 8-position of the purine ring . The reaction is typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis . It can also bind to purine receptors, affecting various signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other purine derivatives such as:
Acyclovir: An antiviral drug used to treat herpes infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Caffeine: A stimulant found in coffee and tea.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives .
Propiedades
Fórmula molecular |
C12H14ClN5O2 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
6-(3-chloropropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C12H14ClN5O2/c1-7-6-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17(7)5-3-4-13/h6H,3-5H2,1-2H3,(H,15,19,20) |
Clave InChI |
UFUVSLHWZULYDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C3=C(N=C2N1CCCCl)N(C(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)

![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
![3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097638.png)

![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B14097646.png)
![(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B14097651.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14097657.png)

![N-(1,3-benzodioxol-5-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14097673.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097674.png)
